黄嘌呤醇

描述

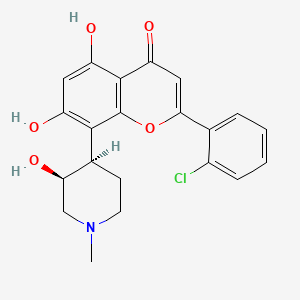

阿伏西替尼,也称为黄嘌呤醇,是一种合成的黄酮类生物碱,可作为细胞周期蛋白依赖性激酶抑制剂。目前,它正在进行临床开发,用于治疗急性髓系白血病。 阿伏西替尼也因其在治疗关节炎和动脉粥样硬化斑块形成方面的潜在作用而被研究 .

科学研究应用

作用机制

阿伏西替尼通过抑制细胞周期蛋白依赖性激酶,尤其是细胞周期蛋白依赖性激酶 9 来发挥其作用。这种抑制导致抗凋亡 BCL-2 家族成员 MCL-1 的下调,从而导致癌细胞凋亡。 所涉及的分子靶点和途径包括正转录延伸因子 P-TEFb 和 RNA 聚合酶 II,它们对于参与细胞存活和增殖的基因的转录调控至关重要 .

生化分析

Biochemical Properties

Flavopiridol has been found to have kinase inhibitory activity of cyclin-dependent kinases (CDKs) and other kinases . This leads to the inhibition of various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process .

Cellular Effects

Flavopiridol suppresses cell proliferation and migration and induces apoptotic cell death . It has been found to inhibit proliferation, colony formation, and migration and induces apoptosis in IDH1 wild-type and IDH-mutant cells through inhibition of FOXM1 oncogenic signaling .

Molecular Mechanism

The molecular mechanism of Flavopiridol involves its potential for kinase inhibitory activity of CDKs and other kinases . This leads to the inhibition of various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process .

Temporal Effects in Laboratory Settings

Its effects on cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Its antiproliferative activity suggests that it may have dose-dependent effects .

Metabolic Pathways

Its kinase inhibitory activity suggests that it may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Its ability to inhibit various processes suggests that it may interact with transporters or binding proteins .

Subcellular Localization

Its ability to inhibit various processes suggests that it may be directed to specific compartments or organelles .

准备方法

合成路线和反应条件

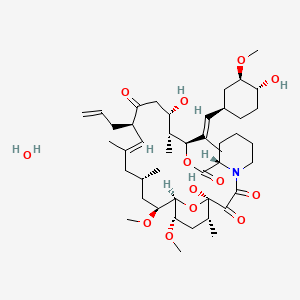

阿伏西替尼通过一系列化学反应从一种称为罗氏霉素的天然产物合成,该天然产物从植物多枝拟南芥中提取。合成涉及多个步骤,包括卤化、环化和羟基化反应。 具体的反应条件,如温度、溶剂和催化剂,经过优化以实现高产率和纯度 .

工业生产方法

阿伏西替尼的工业生产涉及将实验室合成过程放大。这包括优化大规模生产的反应条件,确保一致的质量,并实施纯化技术以分离最终产品。 该工艺旨在经济高效且环保,符合工业标准和法规 .

化学反应分析

反应类型

阿伏西替尼经历各种化学反应,包括:

氧化: 阿伏西替尼可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。

还原: 还原反应可以改变阿伏西替尼中的官能团,可能改变其药理特性。

常用的试剂和条件

在涉及阿伏西替尼的反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。 反应条件,如温度、压力和溶剂选择,经过仔细控制以实现预期结果 .

形成的主要产物

阿伏西替尼反应形成的主要产物取决于具体的反应类型。 例如,氧化可能产生羟基化衍生物,而取代反应可以产生具有不同官能团的各种类似物 .

相似化合物的比较

类似化合物

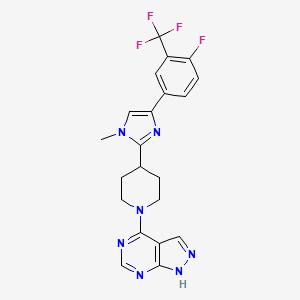

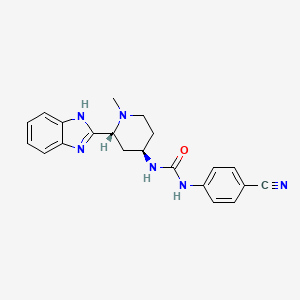

罗斯考维汀: 另一种作用机制类似的细胞周期蛋白依赖性激酶抑制剂。

地那西利布: 一种有效的细胞周期蛋白依赖性激酶抑制剂,对多种激酶具有更广泛的活性。

阿伏西替尼的独特性

阿伏西替尼的独特之处在于它对细胞周期蛋白依赖性激酶 9 的特异性抑制以及通过下调 MCL-1 诱导凋亡的能力。这使得它在治疗依赖 MCL-1 生存的癌症方面特别有效。

属性

IUPAC Name |

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIVYFLTOXDAOV-YVEFUNNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904970 | |

| Record name | Flavopiridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inhibits cyclin-dependent kinases, arresting cell division and causing apoptosis in non-small lung cancer cells. | |

| Record name | Alvocidib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

146426-40-6 | |

| Record name | Alvocidib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146426-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvocidib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvocidib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flavopiridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVOCIDIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45AD6X575G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Flavopiridol, a synthetic flavonoid, is a potent inhibitor of cyclin-dependent kinases (CDKs) [, , , , , , , , , , , , , , , , , , , , , , ]. It competes with ATP for binding in the active site of CDKs, leading to cell cycle arrest or apoptosis depending on the cell type, drug concentration, and cellular context [, ]. Flavopiridol primarily targets CDK1, CDK2, CDK4, and CDK9 [, ].

- Cell cycle arrest: Inhibition of CDK2 and CDK4 by Flavopiridol leads to G1 arrest [, ].

- Apoptosis: Flavopiridol can trigger apoptosis through various mechanisms, including down-regulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL, disruption of mitochondrial membrane potential, and activation of caspases [, , , , , ].

- Inhibition of transcription: Flavopiridol inhibits CDK9, a component of positive transcription elongation factor b (P-TEFb) [, , ]. This inhibits phosphorylation of RNA polymerase II, thereby suppressing global mRNA transcription [, , , , ].

- Inhibition of angiogenesis: Flavopiridol has been shown to inhibit angiogenesis by decreasing the production of vascular endothelial growth factor (VEGF) [, , ].

ANone: * Molecular Formula: C21H19ClO5* Molecular Weight: 386.8 g/mol

ANone: Information on material compatibility and stability under various conditions is limited in the provided research papers.

A: Flavopiridol is not a catalyst. It acts as an inhibitor of various enzymes, primarily CDKs, by binding to their active sites [, ].

A: Yes, molecular modeling has been used to investigate the interaction of Flavopiridol with DNA []. These studies suggest that Flavopiridol can intercalate into DNA, potentially explaining its ability to kill non-cycling cancer cells [].

A: While specific SAR studies were not discussed in detail, the provided research highlights that Flavopiridol's ability to inhibit GP is influenced by the presence of specific structural features that promote binding to the allosteric inhibitor site [].

A: The research primarily focuses on Flavopiridol's administration via intravenous infusion [, , , , , , , , ]. Specific details about its stability under various conditions and formulation strategies are not extensively discussed in the provided research.

ANone: The provided research papers primarily focus on preclinical and clinical investigations of Flavopiridol, and do not delve into specific SHE (Safety, Health and Environment) regulations.

A: Flavopiridol is primarily metabolized in the liver via glucuronidation []. Studies indicate that extensive glucuronidation of Flavopiridol is associated with a lower risk of diarrhea, a common side effect []. Inter-individual variability in Flavopiridol pharmacokinetics is influenced by polymorphisms in transport genes, including SLCO1B1 and ABCC2 [].

A: Flavopiridol has demonstrated promising in vitro activity against a variety of cancer cell lines, including breast, colon, gastric, lung, myeloma, ovarian, and prostate cancer cells [, , , , , , , , , , , , , , , ]. It induces cell cycle arrest, apoptosis, and inhibits tumor growth in preclinical models [, , , , , , , , , , , , , , , ].

A: Research has shown that overexpression of the ATP-binding cassette half-transporter, ABCG2, can confer resistance to Flavopiridol in human breast cancer cells []. Cells overexpressing ABCG2 exhibited cross-resistance to other chemotherapeutic agents, such as mitoxantrone, topotecan, and SN-38 [].

A: The provided papers mention that diarrhea is a common dose-limiting toxicity of Flavopiridol []. Other toxicities observed in clinical trials include myelosuppression, fatigue, and hypotension [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。